Cas no 1228557-17-2 ((3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine)
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- (R)-7-Methoxy-2,3-dihydrobenzofuran-3-amine
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- Inchi: 1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1
- InChI Key: VXCOSBXVTCJRSD-ZETCQYMHSA-N
- SMILES: O1C2C(=CC=CC=2[C@H](C1)N)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 0.5
- Topological Polar Surface Area: 44.5
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM489851-1g |
(R)-7-Methoxy-2,3-dihydrobenzofuran-3-amine |
1228557-17-2 | 97% | 1g |
$582 | 2023-02-18 | |
| Ambeed | A603328-1g |
(R)-7-Methoxy-2,3-dihydrobenzofuran-3-amine |
1228557-17-2 | 97% | 1g |
$594.0 | 2024-04-25 | |
| Crysdot LLC | CD11321044-1g |
(R)-7-Methoxy-2,3-dihydrobenzofuran-3-amine |
1228557-17-2 | 97% | 1g |
$589 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762799-1g |
(r)-7-Methoxy-2,3-dihydrobenzofuran-3-amine |
1228557-17-2 | 98% | 1g |
¥5405.00 | 2024-08-09 |
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Suppliers
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Comprehensive Analysis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1228557-17-2)
The compound (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine, identified by its CAS number 1228557-17-2, is a chiral amine derivative of dihydrobenzofuran. This structurally unique molecule has garnered significant attention in pharmaceutical and organic chemistry research due to its potential applications in drug discovery and development. The 7-methoxy substitution and the (3R)-configuration of the amine group contribute to its stereospecific interactions, making it a valuable building block for bioactive compounds.
Recent trends in medicinal chemistry highlight the growing demand for chiral synthons like (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine. Researchers are particularly interested in its role as a precursor for CNS-targeting therapeutics, given the benzofuran scaffold's prevalence in neurologically active compounds. The compound's hydrogen-bonding capacity and lipophilic balance align with current drug design principles emphasizing blood-brain barrier permeability, a hot topic in neurodegenerative disease research.
Synthetic approaches to 1228557-17-2 typically involve asymmetric catalysis or resolution techniques to achieve the desired (3R)-enantiomeric purity. Advanced methods such as enzymatic kinetic resolution or chiral auxiliary-mediated synthesis are frequently discussed in literature, reflecting industry priorities for sustainable chiral synthesis. The compound's X-ray crystallography data confirms its absolute configuration, while HPLC purity analysis ensures quality control for research applications.
From a molecular property perspective, the dihydrobenzofuran core of this compound demonstrates interesting electronic distribution patterns that influence its reactivity. Computational chemistry studies reveal how the methoxy group's electron-donating effects modulate the aromatic system's behavior, a subject of particular interest in structure-activity relationship (SAR) investigations. These characteristics make it valuable for developing selective receptor modulators or enzyme inhibitors.
The pharmaceutical industry's shift toward fragment-based drug discovery has increased the relevance of 1228557-17-2 as a versatile building block. Its moderate molecular weight (179.22 g/mol) and favorable ligand efficiency metrics position it well for lead compound optimization. Recent patent analyses show growing incorporation of similar structures in GPCR-targeted drugs and kinase inhibitors, addressing current therapeutic needs in oncology and inflammation.
Quality standards for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine typically require ≥98% chemical purity and ≥99% enantiomeric excess (ee), with characterization by NMR spectroscopy, mass spectrometry, and optical rotation measurements. Stability studies indicate proper storage under inert atmosphere at -20°C to prevent racemization or oxidative degradation, crucial considerations for research reproducibility.
Emerging applications explore this compound's potential in catalysis as a chiral ligand or in material science for designing optically active polymers. The benzofuran-3-amine motif shows promise in developing fluorescent probes, aligning with current interests in bioimaging technologies. These diverse applications demonstrate how fundamental chemical research on CAS 1228557-17-2 contributes to multiple scientific frontiers.
Environmental and safety assessments of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling with PPE and fume hoods is recommended, reflecting the broader scientific community's emphasis on green chemistry practices and workplace safety standards.
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